4-(4-methylpiperazinomethyl)benzophenone
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Overview
Description
“(4-((4-Methylpiperazin-1-yl)methyl)phenyl)(phenyl)methanone” is a new piperazine compound . It has been studied for its anti-nociceptive and anti-inflammatory effects . The compound has shown to decrease the number of writhings induced by acetic acid in a dose-dependent manner . It also reduced oedema formation at all hours of the paw oedema induced by carrageenan test .
Synthesis Analysis
The synthesis of this compound involves the reaction of 1-(phenyl)-1-H-pyrazole-4-carboxylic acid with SOCl2, using DMF as a catalyst to offer the acyl chloride intermediate. This intermediate then reacts with 1-methylpiperazine to provide the final compound .
Physical and Chemical Properties Analysis
The molecular weight of this compound is 234.29 g/mol . Other physical and chemical properties are not available in the retrieved papers.
Scientific Research Applications
Antibacterial Activity
A study by Nagaraj, Srinivas, and Rao (2018) explored the synthesis of novel compounds including (4-((4-Methylpiperazin-1-yl)methyl)phenyl)(phenyl)methanone, testing their antibacterial activity against various human pathogenic bacteria. Some compounds showed significant inhibition of bacterial growth, highlighting potential applications in developing new antibacterial agents (Nagaraj, Srinivas, & Rao, 2018).
Synthesis of Amides
Koroleva et al. (2011) synthesized new carboxylic acid amides, including derivatives of (4-((4-Methylpiperazin-1-yl)methyl)phenyl)(phenyl)methanone. These amides were key intermediates in the synthesis of antileukemic agents like imatinib (Koroleva et al., 2011).
Herbicidal and Insecticidal Activities
Wang et al. (2015) reported the synthesis of novel N-phenylpyrazolyl aryl methanones derivatives, including (4-((4-Methylpiperazin-1-yl)methyl)phenyl)(phenyl)methanone. These compounds exhibited favorable herbicidal and insecticidal activities, suggesting their use in agriculture (Wang et al., 2015).
Synthesis of Meperidine Analog
Chang et al. (2006) synthesized several 1-substituted phenyl-(4-phenylpiperidin-4-yl)methanones, including analogs of (4-((4-Methylpiperazin-1-yl)methyl)phenyl)(phenyl)methanone. This was part of a strategy to create meperidine analogs, which are used in pain management (Chang et al., 2006).
Synthesis of Tetrazolopyrimidinyl Methanones
Gein et al. (2020) synthesized (7-Aryl-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidin-6-yl)(phenyl)methanones by condensing different aromatic aldehydes. This process highlights the versatility in synthesizing various derivatives of (4-((4-Methylpiperazin-1-yl)methyl)phenyl)(phenyl)methanone (Gein et al., 2020).
Mechanism of Action
Target of Action
Related compounds in the phenylpiperazine class have been found to target the protein s100b .
Mode of Action
It has been observed to have anti-inflammatory effects . It is suggested that the compound interacts with its targets, leading to a reduction in the production of pro-inflammatory cytokines IL-1β and TNF-α .
Pharmacokinetics
It has been observed that the compound exhibits dose-dependent anti-nociceptive activity .
Result of Action
The compound has been observed to have anti-nociceptive and anti-inflammatory effects . It reduces the number of writhings induced by acetic acid in a dose-dependent manner . Furthermore, it reduces oedema formation at all hours of the paw oedema induced by carrageenan test and in pleurisy test .
Safety and Hazards
Properties
IUPAC Name |
[4-[(4-methylpiperazin-1-yl)methyl]phenyl]-phenylmethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O/c1-20-11-13-21(14-12-20)15-16-7-9-18(10-8-16)19(22)17-5-3-2-4-6-17/h2-10H,11-15H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRSRJTSAWRCXIO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=CC=C(C=C2)C(=O)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90642953 |
Source
|
Record name | {4-[(4-Methylpiperazin-1-yl)methyl]phenyl}(phenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90642953 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898783-42-1 |
Source
|
Record name | {4-[(4-Methylpiperazin-1-yl)methyl]phenyl}(phenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90642953 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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